![molecular formula C16H21BrN2O2Si B15124324 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde](/img/structure/B15124324.png)
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include mild bases, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or nickel .
Aplicaciones Científicas De Investigación
5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, modulating their activity .
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde include other substituted imidazoles, such as:
- 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene
These compounds share structural similarities but differ in their specific substituents and functional groups, which can significantly influence their chemical reactivity and biological activities. The unique combination of substituents in this compound makes it particularly valuable for targeted synthetic applications and research .
Propiedades
Fórmula molecular |
C16H21BrN2O2Si |
|---|---|
Peso molecular |
381.34 g/mol |
Nombre IUPAC |
5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Clave InChI |
FQZMZGWHSWQXMH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
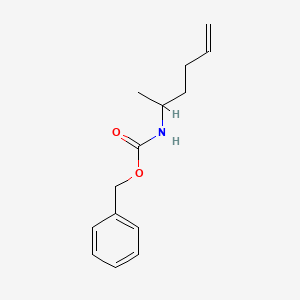

![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
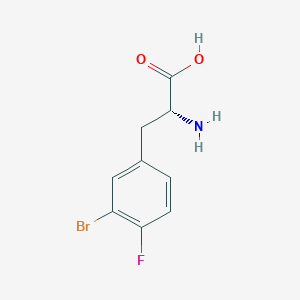
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
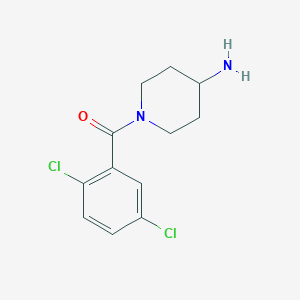
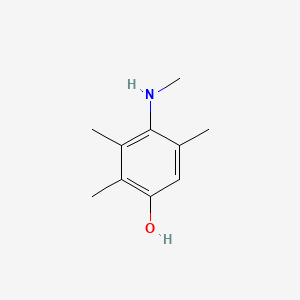
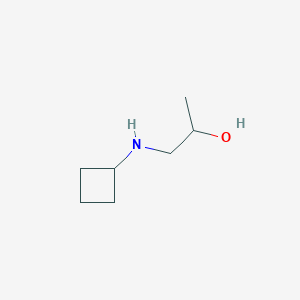
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)
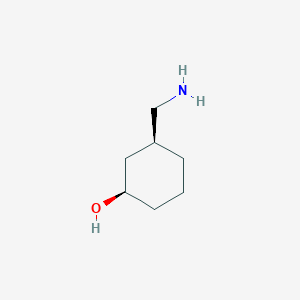
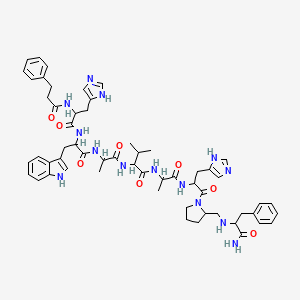
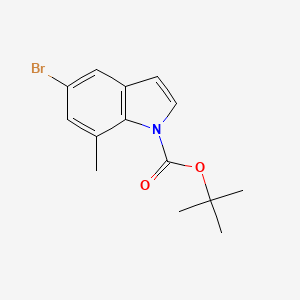
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15124329.png)
